molecular formula C24H27NO4 B1254874 Ancistroguineine B

Ancistroguineine B

Cat. No.: B1254874
M. Wt: 393.5 g/mol
InChI Key: PXJPRGKZMGISMU-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistroguineine B is a naphthylisoquinoline alkaloid isolated from plant species of the genus Ancistrocladus. These alkaloids are characterized by a biaryl linkage between a naphthalene and an isoquinoline moiety, often with oxygenated substitutions (e.g., methoxy or hydroxyl groups) that influence their biological activity . This compound has demonstrated moderate to strong anti-pancreatic cancer activity in preclinical studies, particularly against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions (a model mimicking tumor microenvironment stress) .

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(1S,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)20(9-12)28-4)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14+/m1/s1

InChI Key

PXJPRGKZMGISMU-KGLIPLIRSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Synonyms

ancistroguineine A
ancistroguineine B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

Naphthylisoquinoline alkaloids exhibit significant structural diversity, which correlates with variations in their cytotoxic potency and mechanism of action. Below is a detailed comparison of Ancistroguineine B with four closely related compounds:

Table 1: Key Structural and Pharmacological Properties of Selected Alkaloids

Compound Name PC50 (μM) Key Structural Features SAR Insights Source Study
This compound ~7.60–67.80* - Naphthalene O-methylation at unspecified positions
- Isoquinoline substitution pattern (details not reported)
Likely benefits from OMe/OH balance [109]
Ancistroyafungine D (262) 9.70 - 5′-O-demethyl
- 4′-O-methyl
Enhanced activity due to 5′-demethylation [109]
Ancistroyafungine A (259) 22.7 - Fully O-methylated naphthalene Reduced potency compared to demethyl analogs [109]
6-O-Methylhamatine (235) 67.80 - 6-O-methyl substitution on isoquinoline Lower activity suggests unfavorable substitution [109]
Ancistrobonsoline A1 (281) Not reported - Complex dimeric structure with additional oxygenations High potency inferred from SAR trends [111]

*PC50 range for the group including this compound; exact value requires further validation.

Structural Modifications and Activity Trends

A. Naphthalene Substitutions
  • O-Methylation vs. Demethylation :
    • Ancistroyafungine D (262) (PC50 = 9.70 μM) and its 5′-O-demethyl analog (260) (PC50 = 7.60 μM) show 3-fold greater potency than their fully O-methylated counterpart, Ancistroyafungine A (259) (PC50 = 22.7 μM). This indicates that demethylation at C-5′ enhances cytotoxicity, possibly by improving hydrogen-bonding interactions with cellular targets .
    • This compound’s activity likely depends on a similar OMe/OH balance , though its exact substitution pattern remains uncharacterized in available data.
B. Isoquinoline Modifications
  • 6-O-Methylhamatine (235) exhibits the lowest activity (PC50 = 67.80 μM), suggesting that methylation at C-6 on the isoquinoline moiety is detrimental to potency . This compound’s isoquinoline substitutions are unreported but may avoid this unfavorable modification.
C. Dimeric Alkaloids
  • Ancistrobonsolines A1 (281) and A2 (282), dimeric alkaloids with additional oxygenations, demonstrate superior activity in later studies .

Q & A

Q. How should researchers navigate gaps in primary literature on this compound’s biosynthetic pathways?

  • Answer : Conduct homology-based genome mining of Ancistrocladus transcriptomes to identify putative enzymes. Validate via heterologous expression in E. coli or yeast systems coupled with LC-MS-based metabolomics .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Apply Bayesian hierarchical models for small sample sizes or high inter-experiment variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancistroguineine B
Reactant of Route 2
Ancistroguineine B

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